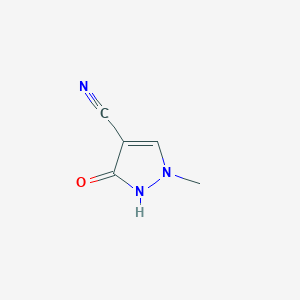
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its diverse biological activities and is commonly found in various pharmaceuticals and agrochemicals.
Méthodes De Préparation
The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide can be achieved through multiple synthetic routes. . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, aliphatic amines can react via nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring under microwave irradiation .
Analyse Des Réactions Chimiques
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The triazole ring can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme inhibition and protein interactions. In medicine, derivatives of this compound have shown potential as antimicrobial and anticancer agents . In the industrial sector, it is utilized in the development of new materials and agrochemicals .
Mécanisme D'action
The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The triazole ring can act as a competitive inhibitor of enzymes, such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition can disrupt metabolic pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide include 3-amino-1,2,4-triazole and its derivatives . These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications. For example, 3-amino-1,2,4-triazole is known for its use as a nonselective systemic herbicide, while this compound has broader applications in medicinal chemistry .
Propriétés
Formule moléculaire |
C6H11N5O |
|---|---|
Poids moléculaire |
169.19 g/mol |
Nom IUPAC |
2-(3-amino-1,2,4-triazol-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C6H11N5O/c1-4(5(12)8-2)11-3-9-6(7)10-11/h3-4H,1-2H3,(H2,7,10)(H,8,12) |
Clé InChI |
BIYVIYIYHCFGSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC)N1C=NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13077022.png)
![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B13077028.png)
![1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077033.png)

![(1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol](/img/structure/B13077052.png)


![{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13077076.png)


![4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13077095.png)


